Aluminum potassium sulfate

Descripción general

Descripción

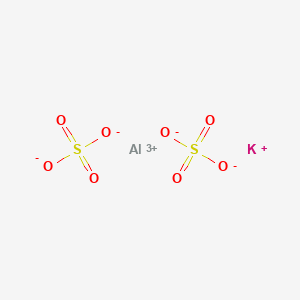

Aluminum Potassium Sulfate, also known as Potassium Alum, is a chemical compound with the formula KAl(SO4)2. It is commonly encountered as the dodecahydrate, KAl(SO4)2·12H2O . It crystallizes in an octahedral structure in neutral solution and cubic structure in an alkali solution . It is commonly used in water purification, leather tanning, dyeing, fireproof textiles, and baking powder . It also has cosmetic uses as a deodorant, as an aftershave treatment, and as a styptic for minor bleeding from shaving .

Synthesis Analysis

Aluminum Potassium Sulfate can be synthesized by reacting aqueous aluminum sulfate with aqueous potassium sulfate . The two compounds react with each other in solution to form the double salt, aluminum potassium sulfate, which can then be extracted by allowing the solutions to evaporate, during which the desired compound crystallizes out .Molecular Structure Analysis

The molecular formula of Aluminum Potassium Sulfate is AlK(SO4)2 . Its average mass is 258.205 Da and its monoisotopic mass is 257.848694 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aluminum Potassium Sulfate include the reaction of aluminum with a potassium hydroxide solution to form potassium aluminate, which is then reacted with sulfuric acid to form Aluminum Potassium Sulfate .Physical And Chemical Properties Analysis

Aluminum Potassium Sulfate appears as white crystals with a watery metallic odor . It has a density of 1.725 g/cm3, melts at 92 to 95 °C, and decomposes at 200 °C . It is soluble in water but insoluble in acetone .Aplicaciones Científicas De Investigación

Dentistry: Alum has been evaluated for its potential in dentistry, particularly for color stability in feldspathic ceramics. It does not significantly affect cell viability, which is crucial for its safe application in dental materials (Çakmak et al., 2022).

Agriculture: Alum is involved in the production of potassium sulfate, a vital plant nutrient. Research shows that thermal decomposition of alum can produce potassium sulfate and aluminum oxide, useful in agriculture (Souza et al., 2019).

Alzheimer's Disease: There is a hypothesis that chronic intake of aluminum compounds, including alum, may contribute to Alzheimer's disease. However, this topic remains controversial and requires further research (Walton, 2014).

Organic Chemistry: Alum efficiently catalyzes electrophilic substitution reactions in aqueous solutions, aiding the synthesis of various organic compounds (Azizian et al., 2004).

Energy Storage: Alum is being studied for its properties as a heat storage material due to its high latent heat and good thermal conductivity, which are valuable in moderate-temperature applications (Hui, 2007).

Dentistry (Endodontics): Alum shows promise as an endodontic irrigant due to its antimicrobial activity and efficiency in removing debris and smear layer during root canal treatments (Faraj, 2012).

Construction: Alum, used as a flame-retardant for timber, does not significantly reduce the strength of the wood, making it a viable option for enhancing fire safety in building materials (Eboatu et al., 1992).

Medical Treatment: Alum is used in sclerosing therapy for rectal prolapse and hemorrhoids, showing effectiveness with reasonably low recurrence rates (Abe et al., 2014).

Mecanismo De Acción

The main functions of Aluminum Potassium Sulfate in drugs are as an astringent, antiseptic, or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralizes the charges on plasma proteins, causing the blood to coagulate .

Direcciones Futuras

Aluminum Potassium Sulfate has been identified as a potential phase-change material for thermal energy storage . Future research directions include the investigation of new additives and their mechanism of action on substrates, the suppression of the loss of crystal water and the assurance of thermal reliability after a large number of melting-solidification cycles, and the further expansion of related application fields .

Propiedades

IUPAC Name |

aluminum;potassium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLPQNLYRHEGIJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAl(SO4)2, AlKO8S2 | |

| Record name | potassium alum | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_alum | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Aluminium potassium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_potassium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-01-3 (Parent) | |

| Record name | Alum, potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9039234 | |

| Record name | Aluminum potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals, Large, transparent crystals or white crystalline powder, White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] | |

| Record name | Sulfuric acid, aluminum potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALUMINIUM POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Aluminum potassium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, insoluble in ethanol | |

| Record name | Potassium alum | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM POTASSIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. | |

| Record name | Potassium alum | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Aluminum potassium sulfate | |

CAS RN |

10043-67-1 | |

| Record name | Alum, potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium alum | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, aluminum potassium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum potassium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium potassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ALUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09OXB01F3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.